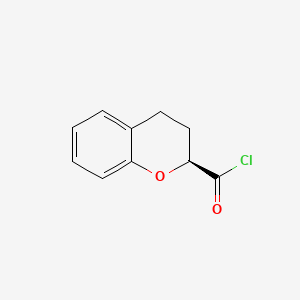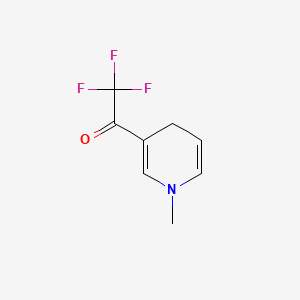![molecular formula C62H118NO15P B590823 [(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate CAS No. 137245-42-2](/img/structure/B590823.png)
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-172 is a neoplasm inhibitor derived from the brain tissue of a 53-year-old male patient with glioblastoma . This compound is primarily used in neuroscience research and has shown potential in inhibiting the growth of neoplastic cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of A-172 involves isolating the compound from glioblastoma cells. The cells are cultured in a medium containing Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin . The cells are then harvested and processed to extract the compound.
Industrial Production Methods
Industrial production of A-172 involves large-scale cell culture techniques. The glioblastoma cells are grown in bioreactors under controlled conditions to ensure optimal growth and compound production. The cells are then harvested, and the compound is purified using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
A-172 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving A-172 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of A-172. These derivatives are studied for their enhanced biological activity and stability.
Aplicaciones Científicas De Investigación
A-172 has a wide range of scientific research applications:
Chemistry: A-172 is used as a model compound to study the chemical behavior of neoplasm inhibitors.
Biology: In biological research, A-172 is used to study the mechanisms of glioblastoma cell growth and inhibition.
Medicine: A-172 is being explored for its potential therapeutic applications in treating glioblastoma and other types of cancer.
Industry: In the pharmaceutical industry, A-172 is used in the development of new cancer therapies.
Mecanismo De Acción
A-172 exerts its effects by targeting specific molecular pathways involved in neoplasm formation. It inhibits the activity of enzymes and proteins that promote cell proliferation and survival. The compound interferes with the signaling pathways that regulate cell growth, leading to the inhibition of neoplastic cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to A-172 include other neoplasm inhibitors such as JAK inhibitors, IDH inhibitors, and FLT3 inhibitors . These compounds also target specific molecular pathways involved in cancer cell growth and survival.
Uniqueness of A-172
What sets A-172 apart from other neoplasm inhibitors is its origin from glioblastoma cells and its specific targeting of pathways involved in glioblastoma cell growth. This makes it a unique and valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
137245-42-2 |
|---|---|
Fórmula molecular |
C62H118NO15P |
Peso molecular |
1148.592 |
Nombre IUPAC |
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C62H118NO15P/c1-5-9-13-17-21-25-26-30-34-38-42-46-56(67)74-53(45-41-37-33-29-24-20-16-12-8-4)49-58(69)77-61-59(62(70)76-54(50-64)60(61)78-79(71,72)73)63-55(66)48-52(44-40-36-32-28-23-19-15-11-7-3)75-57(68)47-51(65)43-39-35-31-27-22-18-14-10-6-2/h51-54,59-62,64-65,70H,5-50H2,1-4H3,(H,63,66)(H2,71,72,73)/t51-,52-,53-,54-,59-,60-,61-,62+/m1/s1 |
Clave InChI |
RFITZFWXSQGGRN-VDAIIDBHSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CC(CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)

![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)
![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

